molecular formula C9H7N3O4 B1393525 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216863-61-4

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1393525
CAS No.: 1216863-61-4
M. Wt: 221.17 g/mol
InChI Key: YRHLCUBLOIXXQD-UHFFFAOYSA-N
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Description

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a nitro-substituted imidazopyridine derivative with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol (CAS: 1216863-61-4) . Its structure features a methyl group at position 7 and a nitro group at position 8 on the imidazo[1,2-a]pyridine scaffold, with a carboxylic acid moiety at position 2.

Properties

IUPAC Name

7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-5-2-3-11-4-6(9(13)14)10-8(11)7(5)12(15)16/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHLCUBLOIXXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminopyridines with α-Haloketones

One of the most common approaches involves the cyclization of 2-aminopyridines with α-haloketones or related derivatives. This method is highlighted in multiple studies, including the synthesis of nitro- and methyl-substituted imidazo[1,2-a]pyridines.

Procedure:

  • React 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate or ethyl bromopyruvate under basic or neutral conditions.
  • The reaction typically proceeds via nucleophilic substitution at the halogen, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
  • Saponification of the ester groups yields the corresponding carboxylic acids.

Research Data:

  • For example, ethyl 2-chloroacetoacetate reacts with 2-aminopyridine to produce imidazo[1,2-a]pyridine-2-carboxylic acids with yields up to 87% after saponification (see source).

Metal-Free and Catalytic Approaches

Recent advances include metal-free protocols and catalytic methods:

  • Iodine-promoted reactions: Effective for synthesizing 2-arylimidazo[1,2-a]pyridines, using iodine as a catalyst in aqueous media or under mild conditions, leading to high yields and environmentally benign procedures (see sources,).
  • Micellar and “on-water” reactions: These methods utilize micellar catalysis or water as a green solvent, facilitating cyclization with high efficiency and minimal environmental impact.

Functionalization to Obtain the Carboxylic Acid

Saponification of Esters

  • The ester intermediates, such as ethyl esters of the imidazo[1,2-a]pyridine-2-carboxylates, undergo hydrolysis under basic conditions (e.g., lithium hydroxide or sodium hydroxide) to yield the free carboxylic acids.
  • This step is straightforward, often performed at room temperature or mild heating, with yields typically exceeding 80%.

Direct Oxidation

  • In some cases, oxidation of methyl groups adjacent to the ring system can be performed to introduce carboxylic acid functionalities, though this is less common for the target compound.

Summary of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Cyclization of 2-aminopyridines with α-haloketones Ethyl 2-chloroacetoacetate, 2-aminopyridine Reflux, basic or neutral Up to 87% Widely used, high yield, straightforward
2 Metal-free iodine-promoted cyclization 2-aminopyridine derivatives, iodine Room temp to 100°C, aqueous media High Environmentally friendly
3 Micellar or “on-water” synthesis 2-aminopyridine, acetophenone derivatives, iodine Mild heating or room temperature Good to excellent Green chemistry approaches
4 Nitration of imidazo[1,2-a]pyridine Nitrating agents (HNO3, H2SO4) Controlled temperature Variable Selective nitration at 8-position
5 Ester hydrolysis (saponification) Ester derivatives, NaOH or LiOH Mild heating >80% Converts esters to acids

Research Findings and Data Tables

Yield Data for Key Steps

Synthesis Step Reagents Conditions Typical Yield Reference
Cyclization to imidazo[1,2-a]pyridine 2-aminopyridine + ethyl 2-chloroacetoacetate Reflux, basic 85-87%
Ester hydrolysis to carboxylic acid NaOH or LiOH Room temp to mild heat >80%
Iodine-promoted cyclization 2-aminopyridine derivatives + I2 40-100°C 75-90% ,
Nitration at 8-position HNO3/H2SO4 Controlled temp Variable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, exhibit promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A study identified several compounds within this class that showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been investigated for their cholinesterase inhibitory properties, which are crucial for treating neurodegenerative diseases like Alzheimer's. Specific derivatives demonstrated strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding to the respective enzymes .

Synthetic Routes

The synthesis of this compound typically involves nitration processes followed by functionalization reactions. The compound can be synthesized through a two-step process:

  • Nitration : Using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Carboxylation : Further reactions can modify the compound to enhance its biological activity or alter its chemical properties .

Reaction Mechanisms

The compound undergoes various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts such as palladium.
  • Substitution : Nucleophilic substitution at the nitro group allows for the formation of diverse derivatives useful in drug development .

Dyes and Pigments

In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. This application capitalizes on the compound's ability to absorb light at specific wavelengths, making it valuable in textile and coating industries .

Anti-TB Research

A notable case study involved the screening of imidazo[1,2-a]pyridine derivatives for anti-TB activity, where several compounds were identified as potent inhibitors against both replicating and non-replicating strains of Mtb . This study highlights the importance of structure-activity relationships in developing new therapeutic agents.

Neuropharmacology

Another significant investigation focused on the cholinesterase inhibitory effects of various imidazo[1,2-a]pyridine derivatives. The study utilized computational molecular docking alongside experimental assays to elucidate binding affinities and mechanisms of action against AChE and BChE .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial activityEffective against MDR-TB (MIC 0.03 - 5 μM)
Cholinesterase inhibitionStrong AChE/BChE inhibition (IC50 values)
Industrial ChemistryDyes and pigmentsUseful for chromophoric properties

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions at positions 6, 7, 8, or the pyridine ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid Nitro (C8) C₈H₅N₃O₄ 207.15 Antikinetoplastid agent precursor
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Cl (C8), CF₃ (C6) C₉H₄ClF₃N₂O₂ 264.59 Enhanced lipophilicity for CNS targeting
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (C7) C₈H₅ClN₂O₂ 196.59 Intermediate for HIV-1 capsid inhibitors
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (C7) C₉H₅F₃N₂O₂ 230.15 High metabolic stability
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (C8) C₉H₈N₂O₂ 176.17 DNA intercalation studies

Key Observations :

  • Electron-Withdrawing Groups (NO₂, CF₃, Cl): Nitro and trifluoromethyl groups enhance electrophilicity, improving binding to biological targets (e.g., antimicrobial enzymes) .
  • Positional Effects : Substitutions at C7 (e.g., methyl, chloro) influence steric hindrance and solubility, while C8 nitro groups increase oxidative stability .
  • Carboxylic Acid Functionality : Enables facile derivatization into amides or esters for drug discovery .
Stability and Reactivity
  • Decarboxylation : Imidazopyridine-2-carboxylic acids are prone to decarboxylation above 100°C, necessitating mild coupling conditions (e.g., EDC/HOBt at RT) .
  • Nitro Group Instability : 8-Nitro derivatives may undergo reduction in vivo, limiting their use in prodrug design .

Biological Activity

Overview

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antituberculosis agent. This compound belongs to the imidazo[1,2-a]pyridine family, known for their pharmacological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₇N₃O₄
  • Molecular Weight : 221.17 g/mol
  • CAS Number : 1216863-61-4

The structural uniqueness of this compound is attributed to the presence of both nitro and carboxylic acid functional groups, which play significant roles in its biological activity and reactivity.

The biological activity of this compound primarily involves:

  • Targeting Mycobacterium tuberculosis : The compound inhibits the biosynthesis of essential cellular components in Mycobacterium tuberculosis, particularly affecting the electron transport chain and nucleic acid synthesis.
  • Inhibition of Multidrug-resistant Strains : It has shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, making it a valuable candidate in the fight against tuberculosis.

Antimicrobial Activity

Recent studies have highlighted the potency of this compound against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values range from as low as 0.03 μM to 5.0 μM, indicating strong antibacterial activity.

CompoundMIC (μM)Target Pathogen
This compound0.03 - 5.0M. tuberculosis H37Rv
Other Imidazo CompoundsVariesVarious pathogens

Case Studies

  • High Throughput Screening (HTS) :
    Abrahams et al. conducted HTS on imidazo[1,2-a]pyridine analogues, identifying several compounds with significant anti-TB activity. Among these, this compound stood out for its efficacy against resistant strains .
  • In Vitro Studies :
    Moraski et al. reported that this compound demonstrated substantial in vitro activity against both replicating and non-replicating forms of M. tuberculosis, highlighting its potential for treating latent TB infections .

Comparison with Similar Compounds

This compound can be compared with other imidazo compounds based on their biological activities:

Compound NameStructureNotable Activity
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acidStructureModerate anti-TB
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acidStructureLow anti-TB

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis strategy is often employed, starting with functionalization of the imidazo[1,2-a]pyridine core. For example, microwave-assisted synthesis (MAOS) using diglyme as a solvent under controlled irradiation can improve reaction efficiency and yield, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives . Optimization may involve adjusting reaction time, temperature, and solvent polarity. Halogenation at the 3-position followed by nitro-group introduction via nitration reagents (e.g., HNO₃/H₂SO₄) is a plausible pathway. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids should be monitored via TLC or HPLC .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodology :

  • FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
  • 1H/13C NMR : Assign peaks based on substituent positions. For example, aromatic protons in the nitro-substituted pyridine ring typically appear downfield (δ 8.5–9.5 ppm). Methyl groups resonate near δ 2.5–3.0 ppm .
  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.189 Å, b = 15.821 Å) can be determined using Bruker SMART CCD detectors and refined with SAINT software .

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodology : Column chromatography using silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity ≥98% can be achieved, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina. Focus on nitro-group interactions with active-site residues, which may influence binding affinity .
  • QSAR models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using regression analysis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Experimental replication : Ensure consistent assay conditions (e.g., cell lines, incubation time).
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in in vitro assays).
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate contributing factors .

Q. What strategies optimize regioselectivity during nitration of the imidazo[1,2-a]pyridine core?

  • Methodology :

  • Directed electrophilic substitution : Use steric/electronic directing groups. The methyl group at position 7 may deactivate adjacent sites, favoring nitration at position 7.
  • Low-temperature nitration : Perform reactions at 0–5°C to minimize byproducts. Monitor reaction progress via LC-MS .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing?

  • Methodology :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds between nitro and carboxylic acid groups).
  • Thermal analysis (DSC/TGA) : Correlate packing density with melting points (e.g., mp 248–249°C for analogous compounds) .

Methodological Considerations for Data Interpretation

  • Spectral discrepancies : Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques (HSQC, HMBC) .
  • Yield optimization : Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables (e.g., solvent polarity, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

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